Cgh 2466 dihydrochloride
Overview
Description
CGH 2466 dihydrochloride is a chemical compound known for its potent biological activities. It is an adenosine A1, A2B, and A3 receptor antagonist, and also inhibits p38 mitogen-activated protein kinase and phosphodiesterase type 4D . This compound has shown significant anti-inflammatory effects in both in vitro and in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGH 2466 dihydrochloride involves multiple steps, starting with the preparation of the core thiazole structure. The key steps include:
Formation of the Thiazole Ring: This involves the reaction of 3,4-dichloroaniline with 2-bromo-4-pyridinecarboxaldehyde in the presence of a base to form the thiazole ring.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the pyridinyl and dichlorophenyl groups.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
CGH 2466 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
CGH 2466 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study receptor-ligand interactions and enzyme inhibition.
Biology: Investigated for its effects on cellular signaling pathways and inflammation.
Medicine: Potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease due to its anti-inflammatory properties
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
CGH 2466 dihydrochloride exerts its effects by binding to and antagonizing adenosine A1, A2B, and A3 receptors . It also inhibits p38 mitogen-activated protein kinase and phosphodiesterase type 4D . These actions disrupt downstream signaling pathways, leading to reduced inflammation and other biological effects.
Comparison with Similar Compounds
Similar Compounds
CGH 2466: The free base form of CGH 2466 dihydrochloride.
Other Adenosine Receptor Antagonists: Compounds such as CGS 15943 and ZM 241385, which also target adenosine receptors.
Uniqueness
This compound is unique due to its combined antagonistic effects on multiple adenosine receptors and its inhibition of both p38 mitogen-activated protein kinase and phosphodiesterase type 4D
Biological Activity
CGH 2466 dihydrochloride is a compound recognized for its significant biological activities, particularly as an adenosine receptor antagonist and an inhibitor of specific kinases. This article provides a comprehensive overview of its biological activity, including detailed mechanisms, research findings, and case studies.
Chemical Structure:
- Name: 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine dihydrochloride
- CAS Number: 1177618-54-0
- Purity: ≥99%
This compound functions primarily as an antagonist for adenosine receptors A1, A2B, and A3. The compound exhibits varying potency against these receptors with IC50 values as follows:
- A1 receptor: 19 nM
- A2B receptor: 21 nM
- A3 receptor: 80 nM
In addition to its adenosine receptor antagonism, CGH 2466 inhibits phosphodiesterase type 4D (PDE4D) with an IC50 of 22 nM and p38 mitogen-activated protein kinases (MAPK) with IC50 values of 187 nM and 400 nM for isoforms α and β, respectively .
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models. Notably, it has been shown to inhibit airway eosinophilia in a mouse model of asthma when administered intranasally before and after allergen challenge. Significant reductions in eosinophil counts were observed at doses of 3 mg/kg and above .
Table 1: Summary of Biological Activities
Activity | Target/Effect | IC50 Value |
---|---|---|
Adenosine A1 receptor | Antagonism | 19 nM |
Adenosine A2B receptor | Antagonism | 21 nM |
Adenosine A3 receptor | Antagonism | 80 nM |
Phosphodiesterase type 4D | Inhibition | 22 nM |
p38 MAPK α | Inhibition | 187 nM |
p38 MAPK β | Inhibition | 400 nM |
Case Studies
-
Asthma Model Study:
In a controlled study involving sensitized mice subjected to ovalbumin aerosol challenges, CGH 2466 was administered intranasally. The results indicated a dose-dependent inhibition of eosinophil recruitment to the airways, highlighting its potential therapeutic role in asthma management . -
Chronic Obstructive Pulmonary Disease (COPD):
Preliminary investigations suggest that CGH 2466 may also be beneficial in treating COPD due to its effects on inflammatory pathways mediated by adenosine receptors and MAPK signaling .
Comparison with Other Compounds
This compound exhibits unique properties compared to other known adenosine antagonists such as CGS15943 and ZM241385. While these compounds primarily target specific adenosine receptors, CGH 2466's dual action on PDE4D and p38 MAPK enhances its therapeutic potential in inflammatory diseases.
Table 2: Comparison with Other Adenosine Antagonists
Compound | A1 Antagonism | A2B Antagonism | A3 Antagonism | PDE4D Inhibition | p38 MAPK Inhibition |
---|---|---|---|---|---|
CGH 2466 | Yes (19 nM) | Yes (21 nM) | Yes (80 nM) | Yes (22 nM) | Yes (187-400 nM) |
CGS15943 | Yes | No | Yes | No | No |
ZM241385 | Yes | No | No | No | No |
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S.2ClH/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8;;/h1-7H,(H2,17,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXRCTIBFLXKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl4N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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